molecular formula C9H9FO2 B6358804 3-Fluoro-2-methoxy-6-methylbenzaldehyde CAS No. 1781804-36-1

3-Fluoro-2-methoxy-6-methylbenzaldehyde

Cat. No. B6358804
CAS RN: 1781804-36-1
M. Wt: 168.16 g/mol
InChI Key: GIUDQRFDLAUPDG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methoxy-6-methylbenzaldehyde is 1S/C9H9FO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl group.


Chemical Reactions Analysis

3-Fluoro-2-methoxy-6-methylbenzaldehyde is used in diverse scientific studies due to its unique properties. It is employed for synthesizing novel compounds and investigating their potential applications in various fields, such as pharmaceuticals and materials science.


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-6-methylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 168.17 . The compound is stored at temperatures between 2-8°C .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-methoxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDQRFDLAUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxy-6-methylbenzaldehyde

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